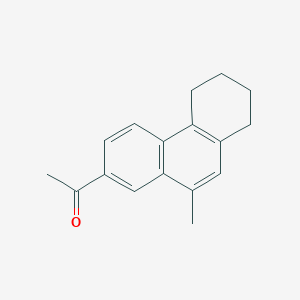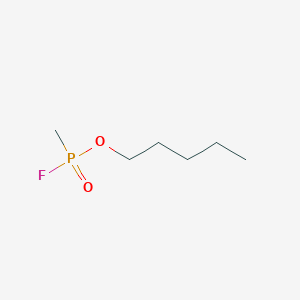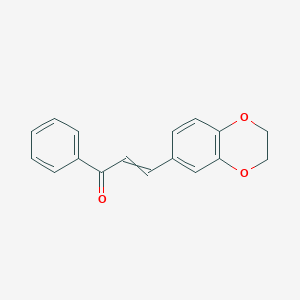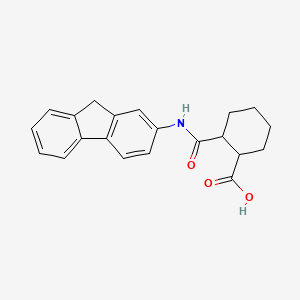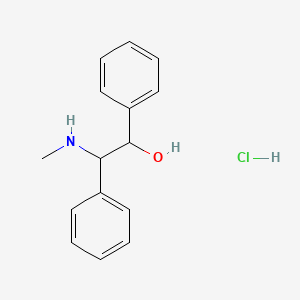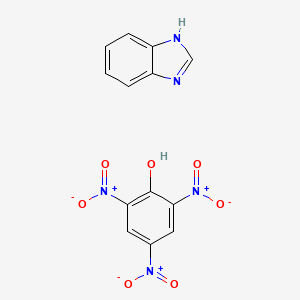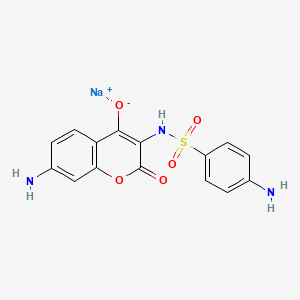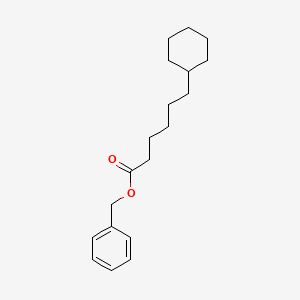
Calcium;germanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium germanium is a compound formed by the elements calcium (Ca) and germanium (Ge)Calcium germanium is typically studied in the context of its phase diagram and crystal structure, which provide insights into its stability and reactivity under different conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium germanium can be synthesized through various methods, including solid-state reactions and metallurgical processes. One common method involves the direct reaction of elemental calcium and germanium at high temperatures. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{Ca} + \text{Ge} \rightarrow \text{CaGe} ]
Industrial Production Methods: Industrial production of calcium germanium may involve more complex processes, such as the reduction of germanium dioxide with calcium in a high-temperature furnace. This method ensures the formation of high-purity calcium germanium suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Calcium germanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with oxygen to form calcium oxide and germanium dioxide: [ \text{CaGe} + \text{O}_2 \rightarrow \text{CaO} + \text{GeO}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with calcium germanium include oxygen, acids, and alkalis. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving calcium germanium include calcium oxide, germanium dioxide, and various germanates.
Scientific Research Applications
Calcium germanium has several scientific research applications, particularly in the fields of materials science and electronics. It is used in the development of advanced materials with unique optical and electronic properties. For example, calcium germanium substituted iron garnet films have been studied for their magnetic properties and potential use in magnetic bubble applications . Additionally, germanium-based compounds are explored for their applications in optoelectronics, such as phase-change memories and photonic devices .
Mechanism of Action
The mechanism of action of calcium germanium involves its interaction with other elements and compounds at the molecular level. In materials science, its unique crystal structure and bonding properties contribute to its stability and reactivity. In biological systems, germanium compounds have been studied for their potential biological effects, including anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Calcium germanium can be compared with other similar compounds, such as calcium silicon and calcium tin. These compounds share some similarities in their chemical properties and applications but also have distinct differences. For example, calcium silicon is primarily used in the steel industry as a deoxidizer, while calcium tin is studied for its potential use in electronic materials .
List of Similar Compounds:- Calcium silicon (CaSi)
- Calcium tin (CaSn)
- Calcium lead (CaPb)
Conclusion
Calcium germanium is a compound with unique properties and a wide range of applications in materials science, electronics, and potentially in biological systems. Its synthesis, chemical reactions, and applications make it a subject of ongoing research and interest in various scientific fields.
Properties
Molecular Formula |
CaGe |
|---|---|
Molecular Weight |
112.71 g/mol |
IUPAC Name |
calcium;germanium |
InChI |
InChI=1S/Ca.Ge |
InChI Key |
GYICFMAUMDNZTL-UHFFFAOYSA-N |
Canonical SMILES |
[Ca].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


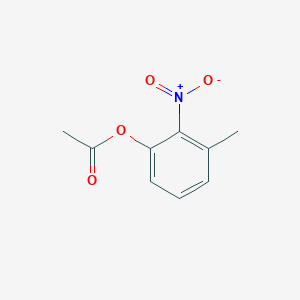
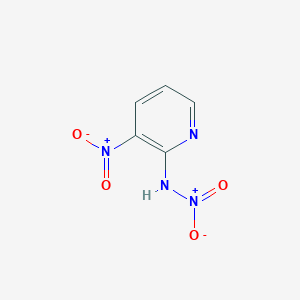
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
